

solubility of 1-(3-Fluorophenyl)ethanol in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-1-(3-Fluorophenyl)ethanol*

Cat. No.: *B142826*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction to 1-(3-Fluorophenyl)ethanol

1-(3-Fluorophenyl)ethanol (CAS 402-63-1) is a colorless to pale yellow liquid with a molecular weight of 140.16 g/mol .^[1] It is a chiral alcohol and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and antifungal agents, as well as analgesics.^[1] Its chemical structure, featuring a fluorinated phenyl group, influences its physical and chemical properties, including its solubility profile.

Solubility Profile of 1-(3-Fluorophenyl)ethanol

While specific quantitative solubility data for 1-(3-Fluorophenyl)ethanol in a wide range of organic solvents is not readily available in publicly accessible literature, qualitative information indicates its general solubility characteristics.

Table 1: Qualitative Solubility of 1-(3-Fluorophenyl)ethanol in Common Organic Solvents

Solvent Class	Solvent	Qualitative Solubility	Reference
Polar Protic	Ethanol	Soluble	[1]
Polar Aprotic	Acetone	Soluble	[1]
Non-Polar	Heptane	Likely Miscible with Ethanol	[2]
Aromatic	Toluene	Miscible with Ethanol	
Ester	Ethyl Acetate	Miscible with Ethanol	

Note: The table indicates general solubility based on available data. For precise applications, experimental determination of quantitative solubility is highly recommended. The miscibility of 1-(3-Fluorophenyl)ethanol with certain non-polar and aromatic solvents is inferred from the miscibility of ethanol with those solvents.

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a liquid compound like 1-(3-Fluorophenyl)ethanol in an organic solvent at a specific temperature.

3.1. Materials and Equipment

- 1-(3-Fluorophenyl)ethanol (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Temperature-controlled shaker or water bath
- Micropipettes

- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Volumetric flasks

3.2. Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of 1-(3-Fluorophenyl)ethanol to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
 - Equilibrate the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary to facilitate dissolution.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solute settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
 - Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.
- Quantitative Analysis:
 - Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).
 - Prepare a series of standard solutions of 1-(3-Fluorophenyl)ethanol with known concentrations.

- Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
- Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
- Determine the concentration of 1-(3-Fluorophenyl)ethanol in the diluted sample by interpolating its peak area on the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility (S) of 1-(3-Fluorophenyl)ethanol in the chosen solvent using the following formula: $S \text{ (g/L)} = C \times DF$ Where:
 - C is the concentration of the diluted sample determined from the calibration curve (in g/L).
 - DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

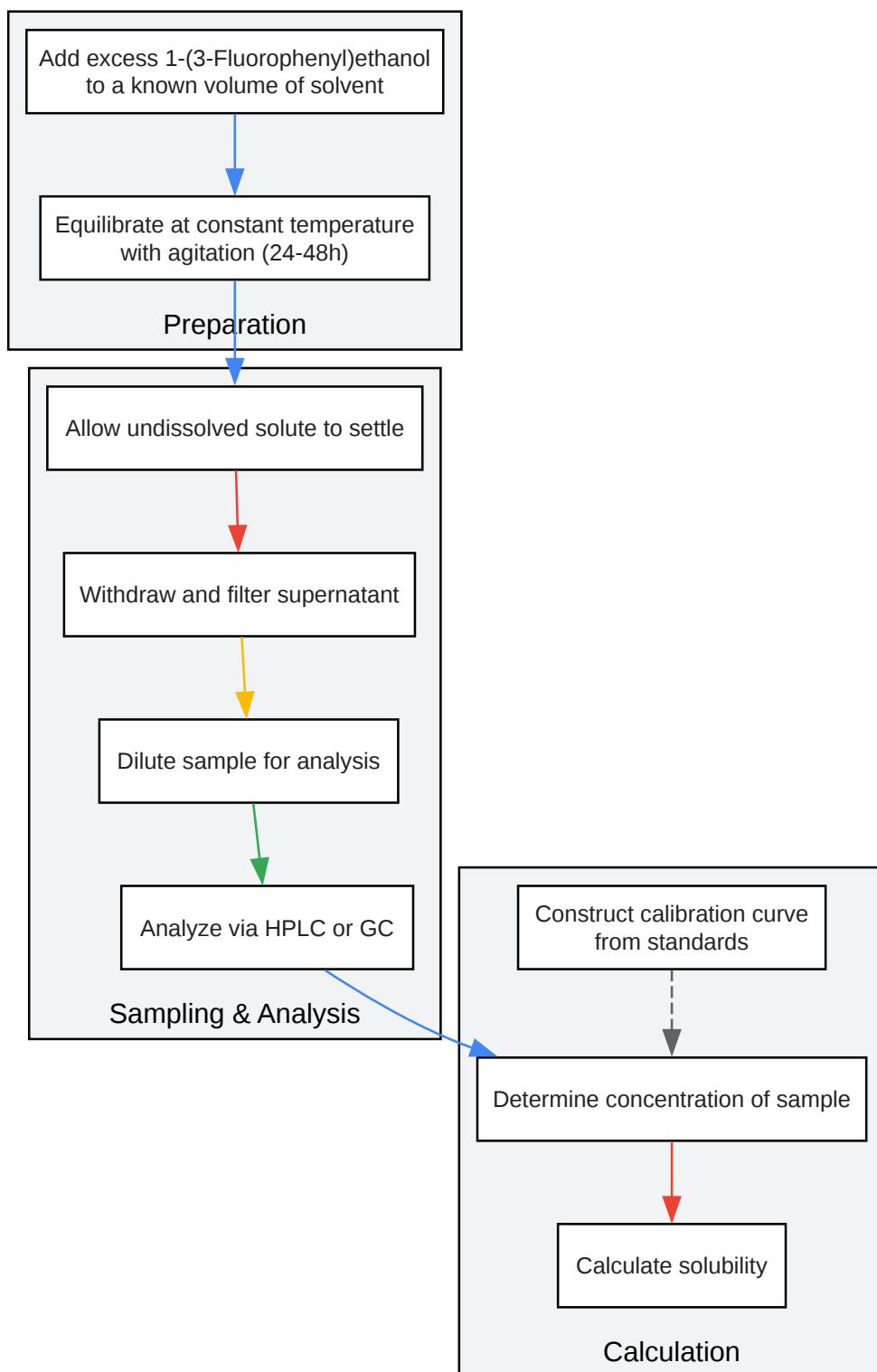


Figure 1: Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 1-(3-Fluorophenyl)ethanol in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142826#solubility-of-1-3-fluorophenyl-ethanol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com